![molecular formula C19H28N2O2 B2881411 N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methoxybenzamide CAS No. 954020-44-1](/img/structure/B2881411.png)
N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methoxybenzamide
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Overview
Description
“N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methoxybenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a carboxamide), a methoxy group (an oxygen atom bonded to a methyl group), and a cyclopentylpiperidin-4-ylmethyl group (a piperidine ring attached to a cyclopentyl group) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The benzamide and methoxy groups are likely to contribute to the polarity of the molecule, while the cyclopentylpiperidin-4-ylmethyl group would add steric bulk.Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The benzamide group could participate in reactions typical of amides, such as hydrolysis. The methoxy group could undergo reactions typical of ethers, such as cleavage. The piperidine ring could undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Activators of Hypoxia-Inducible Factor 1 Pathways
This compound and its derivatives have been found to be activators of hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions . The compound induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Inhibitory Bioactivity in HepG2 Cells
The compound has shown significant inhibitory bioactivity in HepG2 cells . HepG2 is a cell line derived from a human liver carcinoma, which is often used in scientific research to study the biology of liver cancer .
Induction of p21 Expression
The compound induces p21 expression by dissociating c-Myc . p21 is a general cell cycle inhibitory protein, inhibiting many protein kinases. Activation of p21 expression or p53–p21 signaling pathway promotes cell cycle arrest and apoptosis .
Promotion of Apoptosis
The compound promotes apoptosis by inducing p53, Nip3, Noxa, or HGTD-P . Apoptosis is a process of programmed cell death that occurs in multicellular organisms .
Anti-Tubercular Activity
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are similar to the compound , have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Medicinal Chemistry and Drug Discovery
The compound is used in scientific research, particularly in medicinal chemistry and drug discovery. Its unique structure makes it an intriguing candidate for further exploration and potential breakthroughs.
Future Directions
properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-8-4-5-16(13-18)19(22)20-14-15-9-11-21(12-10-15)17-6-2-3-7-17/h4-5,8,13,15,17H,2-3,6-7,9-12,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTQANIJMPLQOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methoxybenzamide |
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